![molecular formula C22H19ClFN3O4 B2650779 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 887224-17-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN3O4 and its molecular weight is 443.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their biological activities, particularly focusing on their affinity and selectivity for various receptors or enzymes in neurodegenerative disorders and cancer treatment. For instance, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents for PBR expression in neurodegenerative disorders (C. Fookes et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO) further support the relevance of such compounds in studying neuroinflammatory processes, potentially leading to applications in neuroimaging and therapy (Annelaure Damont et al., 2015).
Antimicrobial and Antitumor Activity
Research on derivatives of chemically related structures has also explored their antimicrobial and antitumor activities. For example, compounds synthesized from visnaginone and khellinone derivatives have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This highlights the potential of such compounds in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Kinase Inhibition and Cancer Research
Furthermore, studies on thiazolopyrimidine derivatives have investigated their Src kinase inhibitory and anticancer activities. Compounds like KX2-391, with structural resemblance, have been identified as highly selective Src substrate binding site inhibitors, emphasizing the role of chemical modifications in enhancing selectivity and efficacy for targeted cancer therapy (Asal Fallah-Tafti et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3-chloro-4-fluoroaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3-chloro-4-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and 3-chloro-4-fluoroaniline (0.6 g, 3.6 mmol) in dimethylformamide (10 mL) and add triethylamine (0.8 mL, 5.8 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into dichloromethane (50 mL) and extract with water (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (0.5 mL, 5.3 mmol) and triethylamine (0.5 mL, 3.6 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Separate the layers and wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
CAS番号 |
887224-17-1 |
分子式 |
C22H19ClFN3O4 |
分子量 |
443.86 |
IUPAC名 |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H19ClFN3O4/c1-2-3-10-26-21(29)20-19(14-6-4-5-7-17(14)31-20)27(22(26)30)12-18(28)25-13-8-9-16(24)15(23)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28) |
InChIキー |
MHSLXTKNSSCZCR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


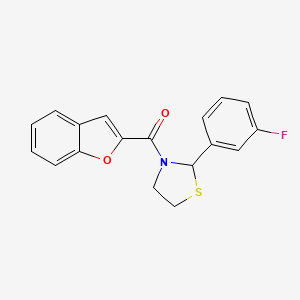
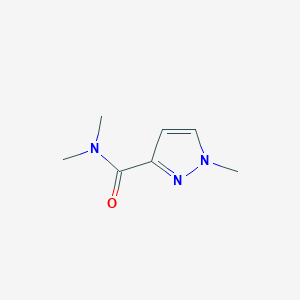
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)

![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)
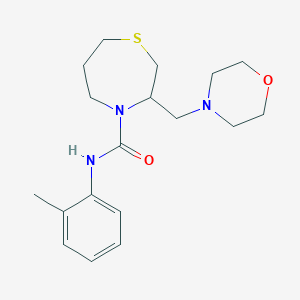

![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)
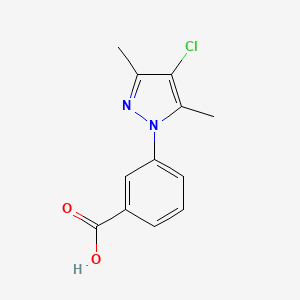
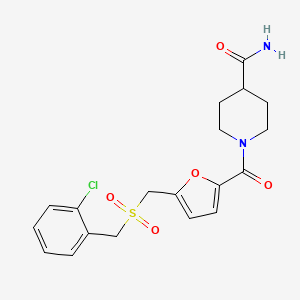
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
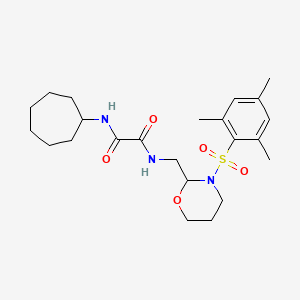
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
